1-(Benzenesulfonyl)-3-bromopropan-2-one
Overview
Description
1-(Benzenesulfonyl)-3-bromopropan-2-one is an organic compound that belongs to the class of benzenesulfonyl derivatives. It is characterized by the presence of a benzenesulfonyl group attached to a 3-bromopropan-2-one moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-3-bromopropan-2-one can be synthesized through various methods. One common approach involves the reaction of benzenesulfonyl chloride with 3-bromopropan-2-one in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfonic acids.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromopropan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is crucial in its antimicrobial and anticancer properties . The compound can also participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Benzenesulfonic Acid: A simpler analog with similar sulfonyl functionality but lacks the bromopropanone moiety.
Benzenesulfonyl Chloride: Used as a precursor in the synthesis of 1-(Benzenesulfonyl)-3-bromopropan-2-one.
Benzenesulfonamide: Shares the benzenesulfonyl group but differs in its amide functionality.
Uniqueness: this compound is unique due to its combination of a benzenesulfonyl group and a bromopropanone moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromopropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMDGFFNIVDURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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